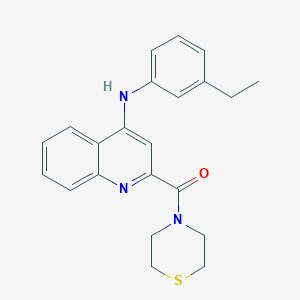

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Description

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a quinoline-derived compound featuring a 3-ethylphenylamino substituent at position 4 of the quinoline core and a thiomorpholino methanone group at position 2. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds suggest that its preparation likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies to introduce the thiomorpholino moiety . The 3-ethylphenyl group may influence lipophilicity and metabolic stability compared to smaller substituents like methyl or halogens .

Properties

IUPAC Name |

[4-(3-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)23-20-15-21(22(26)25-10-12-27-13-11-25)24-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZBOVZPHFYTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that derivatives of quinolin-2-one are important starting materials for drugs and have various applications in organic synthesis.

Mode of Action

Quinolin-2-ones are generally synthesized by direct carbonylation of o-alkenylanilines. This process is practical, efficient, and beneficial for subsequent drug discovery and production.

Biochemical Pathways

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has been a subject of great interest.

Biological Activity

The compound (4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, with the molecular formula C22H23N3OS and a molecular weight of 377.51 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research data, including case studies, mechanisms of action, and comparative analyses.

Chemical Structure

The compound is characterized by the following structural features:

- Quinoline moiety : A bicyclic structure that is often associated with various pharmacological activities.

- Thiomorpholine group : This cyclic structure contributes to the compound's lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of anticancer and antimicrobial properties.

Anticancer Activity

- Mechanism of Action : The quinoline scaffold is known for its ability to interact with various cellular targets, including DNA and proteins involved in cell signaling pathways. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

-

Case Studies :

- In vitro studies demonstrated that derivatives of quinoline exhibit IC50 values ranging from nanomolar to low micromolar concentrations against various cancer cell lines, indicating potent anticancer activity .

- A recent study highlighted that compounds similar to (4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone showed significant cytotoxic effects on breast cancer cells, with mechanisms involving the modulation of apoptosis-related proteins .

Antimicrobial Activity

- Mechanism of Action : The presence of the thiomorpholino group may enhance the compound's ability to penetrate bacterial membranes, leading to effective antimicrobial activity.

-

Research Findings :

- Preliminary studies have shown that quinoline derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may inhibit bacterial growth through interference with nucleic acid synthesis .

Data Table: Biological Activity Summary

Comparative Analysis

Comparative studies with other quinoline derivatives reveal that while many share similar mechanisms, variations in substituents significantly influence their potency and selectivity. For instance, compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone (): Differs by a 4-ethoxyphenylamino group at position 4 and a fluorine atom at position 4.

- (4-methyl-3-nitrophenyl)(thiomorpholino)methanone (13b, ): A simpler aryl-thiomorpholino methanone with a nitro group, which may confer electrophilic properties absent in the target compound. Reported yield (89%) and NMR data (δ 8.01 ppm for aromatic protons) highlight its distinct electronic profile .

- (2-fluoro-4-nitrophenyl)(thiomorpholino)methanone (): The nitro and fluoro substituents create a highly electron-deficient aromatic ring, contrasting with the electron-rich 3-ethylphenyl group in the target compound .

Quinoline Core Modifications

- Quinolin-2-yl(quinoxalin-2-yl)methanones (): Synthesized via TBHP/TFA-mediated Minisci reaction, these lack the thiomorpholino group but share a methanone substituent.

- 4-[(7-Chloroquinolin-4-yl)amino]acetophenone derivatives (): Feature a chloroquinoline core and acetophenone group. The chlorine atom may enhance cytotoxicity, while the acetophenone moiety introduces ketone reactivity absent in the target compound .

Physicochemical and Spectral Comparisons

Key Differentiators

- Electronic Effects: The 3-ethylphenylamino group provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in ) that may reduce nucleophilic attack susceptibility.

- Sulfur vs. Oxygen: Thiomorpholino’s sulfur atom enhances lipophilicity and hydrogen-bonding capabilities compared to morpholino derivatives (e.g., ), which may influence pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.